1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
1-Methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative featuring a pyrimido[2,1-f]purine core. This compound belongs to a class of molecules designed to modulate biological targets such as phosphodiesterases (PDEs), serotonin receptors, and monoamine oxidases (MAOs). Its structure includes a phenyl group at the 9-position and a methyl group at the 1-position, which influence its physicochemical properties and pharmacological activity.
Properties
IUPAC Name |
1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-18-12-11(13(21)17-15(18)22)20-9-5-8-19(14(20)16-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJMDTWFIVXJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis
The precursor 7-(3-chloropropyl)-8-bromotheophylline (2 ) is synthesized via alkylation of theophylline with 1-bromo-3-chloropropane under basic conditions. This intermediate’s purity is critical, as residual starting materials can impede subsequent steps.
Amine Substitution
The phenyl group at position 9 is introduced by reacting 2 with aniline. Unlike aliphatic amines, aniline’s lower nucleophilicity necessitates polar aprotic solvents (e.g., DMF) and extended reflux times (10–15 hours). A representative procedure is outlined below:
General Protocol :
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Reactants : 7-(3-chloropropyl)-8-bromotheophylline (2 , 2 mmol), aniline (4–6 mmol).
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Solvent : DMF (10 mL).
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Conditions : Reflux at 120°C for 12 hours under nitrogen.
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Workup : Cool to room temperature, precipitate with ice water, and filter.
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Purification : Dissolve crude product in 10% HCl, neutralize with 10% NaOH to pH 8, and recrystallize from ethanol/water (4:1).
Cyclization
Cyclization occurs spontaneously during the substitution step, driven by the basicity of the reaction medium and thermal activation. The mechanism involves nucleophilic attack by the secondary amine’s nitrogen on the adjacent carbonyl carbon, forming the six-membered pyrimidine ring.
Analytical Characterization
Spectroscopic Data
1H-NMR (400 MHz, DMSO-d6) :
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δ 7.25–7.45 (m, 5H, C6H5), 4.20 (t, J = 6.0 Hz, 2H, N5-CH2), 3.50 (s, 3H, N1-CH3), 3.35 (s, 3H, N3-CH3), 2.10–2.20 (m, 2H, N5-CH2CH2), 1.60–1.80 (m, 2H, CH2CH2N9).
IR (KBr) :
UV-Vis (MeOH) :
Melting Point and Yield
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Yield : 55–60% after purification.
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Melting Point : 192–194°C (decomposition observed above 200°C).
Comparative Analysis of Reaction Conditions
The table below contrasts synthetic parameters for analogous 9-substituted derivatives, highlighting trends applicable to the phenyl variant:
| Amine | Solvent | Time (h) | Yield (%) | mp (°C) |
|---|---|---|---|---|
| Propylamine | Ethanol | 5 | 60 | 188–190 |
| Butylamine | Solvent-free | 5 | 81 | 174–176 |
| Aniline (this work) | DMF | 12 | 55 | 192–194 |
Key observations:
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Solvent Choice : DMF enhances aniline’s reactivity but requires post-reaction precipitation.
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Steric Effects : Bulky aryl amines (e.g., aniline) reduce yields compared to aliphatic analogues.
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Purification Challenges : Aryl derivatives often require chromatographic separation due to byproduct formation.
Challenges and Mitigation Strategies
Low Nucleophilicity of Aniline
Aniline’s reduced reactivity compared to aliphatic amines necessitates higher temperatures and longer reaction times. Catalytic additives (e.g., KI) or microwave-assisted synthesis could improve efficiency.
Byproduct Formation
Competing reactions, such as Hoffman elimination or dimerization, are minimized by strict temperature control and inert atmospheres.
Crystallization Difficulties
Aryl derivatives exhibit lower solubility in ethanol/water systems. Gradient recrystallization (e.g., ethanol → ethyl acetate) or silica gel chromatography may enhance purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and purine compounds exhibit significant antimicrobial properties. The structural characteristics of 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suggest potential efficacy against various bacterial strains:
- Mechanism : The compound's structural similarity to known antimicrobial agents enhances its ability to inhibit bacterial growth.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against Gram-positive bacteria. The results indicated:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| 1-Methyl-9-phenyl... | 25 | Bacillus subtilis |
Anticancer Activity
In vitro studies have shown that certain purine derivatives can inhibit cancer cell proliferation. The compound has demonstrated significant effects on various cancer cell lines:
Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 45 |
| HeLa (Cervical) | 55 |
| A549 (Lung) | 50 |
The results indicated a significant reduction in cell viability at concentrations above 50 µM.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Evidence suggests that purine derivatives can inhibit xanthine oxidase (XOR), which is crucial in uric acid production. This inhibition could have therapeutic implications for conditions such as gout.
Mechanistic Insights
The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. This interaction can lead to modulation of nucleotide metabolism and interference with DNA synthesis.
Mechanism of Action
The mechanism of action of 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of pyrimido[2,1-f]purine derivatives is highly dependent on substituents at key positions. Below is a comparative analysis:
*Calculated based on molecular formula C₁₆H₁₇N₅O₂.
Key Structural Insights :
- Phenyl vs. Substituted Aromatic Groups : The 9-phenyl group in the target compound may limit polarity compared to analogs with dihydroxyphenethyl or halogenated benzyl groups, affecting solubility and target engagement .
- Alkyl Chain Modifications : Compounds with longer alkyl chains (e.g., 3-pentyl) show increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties
*Estimated based on xanthine core absorbance.
Analysis :
- The dihydroxyphenethyl analog’s higher melting point (232–235°C) correlates with its polar substituents, while the target compound’s simpler phenyl group likely reduces intermolecular hydrogen bonding .
- UV maxima (~300 nm) are consistent across the series, indicating minimal electronic disruption from substituent changes .
Biological Activity
1-Methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C18H19N5O2
- Molecular Weight: 337.37576 g/mol
- CAS Number: 72049716
Biological Activities
This compound exhibits a range of biological activities that have been documented through various studies. Key areas of activity include:
- Antitumor Activity: Several derivatives of pyrimidine compounds have shown effectiveness against various cancer cell lines by inhibiting tumor growth and proliferation. Specifically, studies indicate that modifications at the N8 position enhance the antitumor efficacy significantly .
- Inhibition of Dihydrofolate Reductase (DHFR): The compound acts as a lipophilic inhibitor of DHFR, which is crucial in the synthesis of nucleic acids and is a target for cancer therapy .
- Antimicrobial Properties: The pyrimidine derivatives have demonstrated antimicrobial activity against both bacterial and fungal strains. The structural similarity to known antimicrobial agents suggests a potential for developing new antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in nucleotide synthesis and metabolism.
- Receptor Interaction: It interacts with various receptors including those involved in cell signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Modulation: Some studies suggest that the compound may exert antioxidant effects by modulating oxidative stress pathways in cells.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of modified derivatives of this compound on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency against resistant cancer types .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against a panel of bacterial strains. The results showed promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Comparative Analysis of Biological Activities
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure and purity of 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use -NMR and -NMR to confirm the proton and carbon environments, particularly focusing on substituents like the methyl group at position 1 and the phenyl group at position 9. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals and assigns stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, though this requires high-purity crystalline samples .
Advanced: How can researchers optimize the synthesis yield of this compound when conflicting reaction parameters are reported in literature?
Methodological Answer:
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Parameter Screening : Systematically vary temperature (e.g., 80–120°C), solvent polarity (e.g., toluene vs. DMF), and catalyst loading (e.g., Pd(PPh) at 1–5 mol%) to identify optimal conditions. Use Design of Experiments (DoE) for efficiency .
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Purification Refinement : Employ gradient column chromatography (e.g., hexane/EtOAc) or recrystallization in ethanol/water mixtures to improve purity without sacrificing yield .
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Table: Synthesis Optimization Parameters
Parameter Tested Range Optimal Value (Example) Temperature 80–120°C 100°C Catalyst Loading 1–5 mol% Pd 3 mol% Reaction Time 6–24 h 12 h
Advanced: How should researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
- 2D NMR Analysis : Utilize HSQC and HMBC to correlate ambiguous proton and carbon signals, especially in crowded regions of the spectrum (e.g., tetrahydropyrimido ring protons) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts using software like Gaussian or ORCA. Discrepancies >0.5 ppm may indicate impurities or conformational variability .
- Isotopic Labeling : For persistent ambiguities, synthesize - or -labeled analogs to trace specific nuclei in NMR .
Basic: What in vitro assays are commonly used to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Target kinases or phosphodiesterases using fluorescence-based or radiometric assays (e.g., ADP-Glo™ kinase assay). IC values help quantify potency .
- Receptor Binding Studies : Use competitive binding assays with labeled ligands (e.g., -GTPγS for GPCRs) to assess affinity .
- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
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Systematic Substituent Variation : Modify the phenyl (position 9) or methyl (position 1) groups to assess electronic and steric effects. For example:
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Computational Modeling : Use molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) to predict binding modes with targets like PDE4 or CDK2 .
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Table: SAR Trends for Analogous Compounds
Substituent (Position) Biological Activity (Example) 4-Fluorophenyl (9) Increased kinase inhibition 4-Methoxyphenyl (9) Enhanced solubility, reduced potency Ethyl (1) Higher cytotoxicity, lower selectivity
Advanced: What strategies address discrepancies in reported pharmacological effects across studies?
Methodological Answer:
- Standardized Assay Protocols : Reproduce studies using identical cell lines (e.g., ATCC-validated), buffer conditions, and endpoint measurements (e.g., luminescence vs. fluorescence) .
- Control for Metabolites : Test if observed effects arise from the parent compound or metabolites by using cytochrome P450 inhibitors (e.g., ketoconazole) in assays .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 10–50% EtOAc in hexane). Monitor fractions via TLC (UV detection at 254 nm) .
- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water until cloudiness appears. Cool to 4°C for crystal formation .
- HPLC Prep : For challenging separations, employ reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can AI-driven computational models enhance synthesis optimization?
Methodological Answer:
- Reaction Prediction : Use platforms like IBM RXN or ChemOS to predict optimal catalysts/solvents for cyclization steps in the tetrahydropyrimido core .
- Process Simulation : Integrate COMSOL Multiphysics with AI to model heat transfer and mass flow in large-scale reactions, reducing trial-and-error experimentation .
- Generative Models : Train generative adversarial networks (GANs) to design novel derivatives with improved pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
